molecular formula C23H20N4O5 B3453822 N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide

N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide

Cat. No. B3453822
M. Wt: 432.4 g/mol
InChI Key: FAJRTUZIKDOXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide, also known as DMNPE-caged compound, is a photolabile protecting group used in the field of chemical biology. This compound is widely used for the study of various biological processes, including neurotransmission, signal transduction, and gene expression.

Mechanism of Action

N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide compound is a photolabile protecting group that can be activated by light. When exposed to ultraviolet light, the nitrobenzene group on the compound undergoes a photochemical reaction, releasing the caged molecule. The released molecule can then bind to its target and initiate a biological response. This mechanism allows for precise temporal and spatial control of biological processes.
Biochemical and Physiological Effects:
This compound compound has been shown to have a wide range of biochemical and physiological effects. This compound has been used to study the release of neurotransmitters, such as glutamate and GABA, and the activation of ionotropic receptors, such as NMDA and AMPA receptors. This compound compound has also been used to study intracellular signaling pathways, such as the cAMP/PKA pathway and the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide compound is its ability to provide precise temporal and spatial control of biological processes. This allows researchers to study specific biological events with high precision. However, one of the main limitations of this compound compound is its potential toxicity. The use of high concentrations of this compound compound can lead to cell damage and death.

Future Directions

There are several future directions for the use of N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide compound in scientific research. One direction is the development of new caged compounds with improved properties, such as increased photoactivation efficiency and reduced toxicity. Another direction is the application of this compound compound in the study of complex biological systems, such as neural networks and gene expression networks. Additionally, the use of this compound compound in combination with other techniques, such as optogenetics and CRISPR/Cas9, may provide new insights into the mechanisms of biological processes.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide compound is used in a variety of scientific research applications, including neuroscience, pharmacology, and biochemistry. This compound is used as a photoactivatable molecule to study the timing and location of specific biological events. This compound compound is used to study neurotransmitter release, receptor function, and intracellular signaling pathways.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-26(2)17-8-4-14(5-9-17)23-25-18-13-16(7-11-20(18)32-23)24-22(28)15-6-10-21(31-3)19(12-15)27(29)30/h4-13H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJRTUZIKDOXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide
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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide
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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide
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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide
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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide
Reactant of Route 6
N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxy-3-nitrobenzamide

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